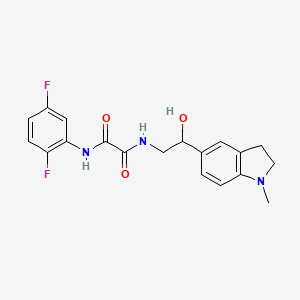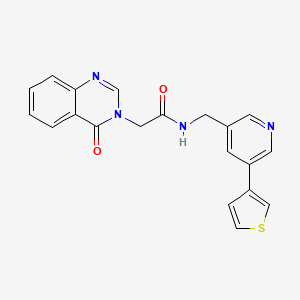
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Wirkmechanismus
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to decreased viability and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to selectively inhibit BTK activity and downstream signaling pathways in B-cells, without affecting other kinases or immune cells. This selectivity may reduce the risk of off-target effects and toxicity. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. Another advantage is its potential to enhance the activity of other anti-cancer agents, such as venetoclax. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its potential to develop resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and scheduling of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other agents is still being evaluated.
Zukünftige Richtungen
For research on 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include evaluating its efficacy and safety in clinical trials for B-cell malignancies, as well as exploring its potential in other cancer types. Additionally, the development of biomarkers to predict response to 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of next-generation BTK inhibitors with improved selectivity and efficacy may overcome the limitations of current agents, such as resistance.
Synthesemethoden
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves several steps, including the reaction of 4-amino-3-nitrobenzoic acid with ethyl acetoacetate to form 4-oxoquinazoline-3-carboxylic acid ethyl ester, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine in the presence of triethylamine to form the desired product, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in reduced proliferation and survival of B-cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSWVLCSGMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



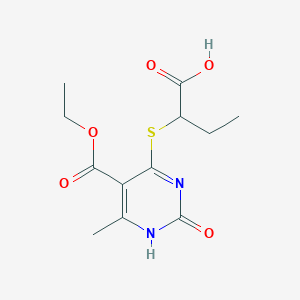
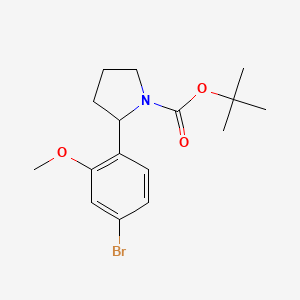
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)
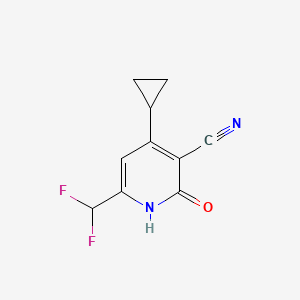

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)
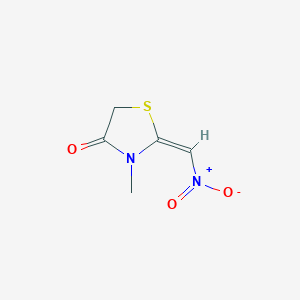
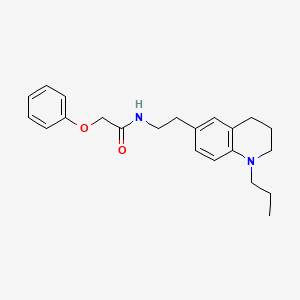
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
